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Compound of Interest

Compound Name: Cupreidine

Cat. No.: B022110

Introduction

Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant
biological activities and their utility in stereoselective synthesis. As a key member of this family,
Cupreidine has garnered attention for its role as a bifunctional organocatalyst. This technical
guide provides an in-depth exploration of the chemical structure of Cupreidine, its
physicochemical properties, and its stereochemical relationship to other notable cinchona
alkaloids. This document is intended for researchers, scientists, and professionals in the field of
drug development and asymmetric catalysis.

Core Chemical Structure and Nomenclature

Cupreidine is structurally characterized by a quinoline moiety linked to a quinuclidine bicyclic
system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-
azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.[1]
The molecule is also known by several synonyms, including O-Demethylquinidine,
Desmethylquinidine, and 6'-Hydroxycinchonine.[1][2][3]

The fundamental framework of Cupreidine consists of two main heterocyclic systems:

» Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine
ring. In Cupreidine, a hydroxyl group is substituted at the 6'-position of this ring system.
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e Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an
azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.

The connection between these two systems is a stereochemically critical hydroxymethyl bridge.

Physicochemical and Spectroscopic Data

The molecular and physical properties of Cupreidine are summarized in the table below.
These properties are essential for its handling, characterization, and application in various
chemical transformations.

Property Value Reference
Molecular Formula C19H22N202 [1]
Molecular Weight 310.4 g/mol [1]
CAS Number 70877-75-7 [1]
Appearance Beige to pale yellow powder [2]
Melting Point 184-190 °C [2]
Solubility Soluble in DMSO, ethanol, and 2]
methanol
Monoisotopic Mass 310.168127949 Da [1]

Spectroscopic Characterization

The definitive structure of Cupreidine has been elucidated using a combination of modern
spectroscopic techniques. While a complete public dataset of spectral assignments is not
readily available, the methodologies employed are standard in organic structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and
stereochemical assignment of Cupreidine rely heavily on NMR spectroscopy.[2] A full analysis
would typically involve:

e 1H NMR: To identify the number and environment of protons in the molecule, including the
characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the
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protons of the quinuclidine skeleton.

e 13C NMR: To determine the number of unique carbon atoms and their hybridization state.

e 2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons
and carbons, and to unambiguously assign the signals to specific atoms within the complex
bicyclic structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and
elemental composition of Cupreidine. High-resolution mass spectrometry (HRMS) provides the
exact mass, which corroborates the molecular formula.[1] Tandem mass spectrometry (MS/MS)
with techniques like Electrospray lonization (ESI) would be employed to study the
fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems
and can help in the structural identification of related compounds.

Stereochemistry: The Diastereomeric Relationship
with Cinchona Alkaloids

A critical aspect of Cupreidine's chemical identity is its stereochemistry. It is a diastereomer of
other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its
efficacy as a stereoselective catalyst. Cupreidine is the (9S)-isomer and is the demethylated
derivative of quinidine.[1] It is considered a "pseudoenantiomer” of cupreine, which is the

demethylated derivative of quinine.

The stereochemical relationships between Cupreidine and its related alkaloids are pivotal for
their application in asymmetric synthesis, where the choice of catalyst determines the chirality
of the product.
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Stereochemical relationships of Cupreidine.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols are proprietary or published within specific
research articles, this section outlines the general methodology for the synthesis of Cupreidine

and its application in a representative catalytic reaction.

Synthesis of Cupreidine via O-Demethylation of
Quinidine
Cupreidine is typically synthesized by the O-demethylation of the more abundant quinidine.

e Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is
cleaved to yield the corresponding phenol (Cupreidine).

e General Procedure:
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o Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a
Lewis acid in the presence of a nucleophile.

o The reaction mixture is heated to reflux for a specified period, typically several hours,
while monitoring the reaction progress by a technique like Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC).

o Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to
neutralize the acid and precipitate the product.

o The crude Cupreidine is collected by filtration, washed, and then purified, usually by
recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final
product.

o The identity and purity of the synthesized Cupreidine are confirmed by spectroscopic
methods (NMR, MS) and melting point analysis.

Application in Asymmetric Catalysis: Michael Addition

Cupreidine is an effective organocatalyst for various asymmetric reactions, including the
Michael addition.

e Reaction Principle: Cupreidine catalyzes the conjugate addition of a nucleophile (Michael
donor) to an a,B-unsaturated carbonyl compound (Michael acceptor) in an enantioselective
manner. The bifunctional nature of Cupreidine allows it to activate both the nucleophile (via
the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH

group).

o General Procedure for a Cupreidine-Catalyzed Michael Addition:

o The Michael acceptor and the Cupreidine catalyst (typically 1-10 mol%) are dissolved in a
suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere
(e.g., nitrogen or argon).

o The mixture is stirred at a specific temperature (which can range from ambient to low
temperatures to enhance enantioselectivity).
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o The Michael donor is added to the reaction mixture, often slowly via a syringe pump to
control the reaction rate and selectivity.

o The reaction is monitored by TLC or HPLC until the starting material is consumed.

o Upon completion, the reaction mixture is typically quenched and then worked up by
washing with aqueous solutions to remove the catalyst and any byproducts.

o The organic layer is dried, and the solvent is removed under reduced pressure.
o The crude product is purified by column chromatography on silica gel.

o The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by
NMR spectroscopy and chiral HPLC analysis, respectively.

Conclusion

The chemical structure of Cupreidine, with its distinct quinoline and quinuclidine moieties and
well-defined stereochemistry, underpins its utility as a powerful tool in modern organic
synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the
stereoselective synthesis of complex molecules, which is of paramount importance in the
development of new pharmaceuticals and fine chemicals. A thorough understanding of its
structure, properties, and stereochemical relationships is essential for researchers and
scientists working to harness its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Chemical Architecture of Cupreidine: A Technical
Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022110#what-is-the-chemical-structure-of-
cupreidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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